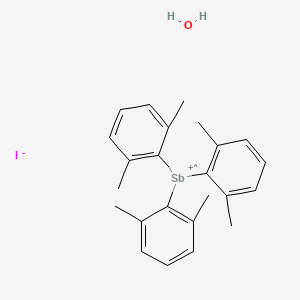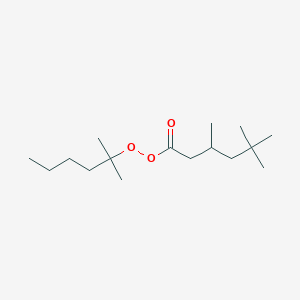
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C14H28O3. It is known for its applications in various chemical processes due to its ability to initiate polymerization reactions. The compound is characterized by its relatively high boiling point of 276.9°C at 760 mmHg and a density of 0.905 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate typically involves the reaction of 3,5,5-trimethylhexanoic acid with 2-methylhexan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve high yields and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive and can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen and other oxidizing agents. The reactions are typically carried out at elevated temperatures.
Decomposition Reactions: These reactions can be induced by heat or light, leading to the formation of free radicals.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form various polymeric materials .
Wissenschaftliche Forschungsanwendungen
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research, including:
Polymer Chemistry: It is used as an initiator in the polymerization of monomers to form polymers.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studies involving oxidative stress and the role of free radicals in biological systems.
Wirkmechanismus
The primary mechanism of action of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions, leading to the formation of polymers or the oxidation of other substances. The molecular targets and pathways involved include the interaction of free radicals with monomers or other reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbutan-2-yl 3,5,5-trimethylhexaneperoxoate
- tert-Butylperoxy-3,5,5-trimethylhexanoate
Uniqueness
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its relatively high boiling point and density make it suitable for specific industrial applications where stability and reactivity are crucial .
Eigenschaften
CAS-Nummer |
114464-85-6 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
2-methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C16H32O3/c1-8-9-10-16(6,7)19-18-14(17)11-13(2)12-15(3,4)5/h13H,8-12H2,1-7H3 |
InChI-Schlüssel |
CJIIMYNFOFKVGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)OOC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


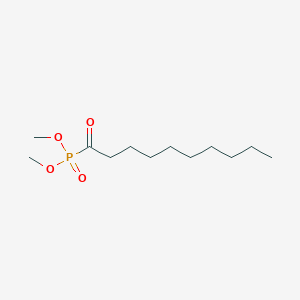
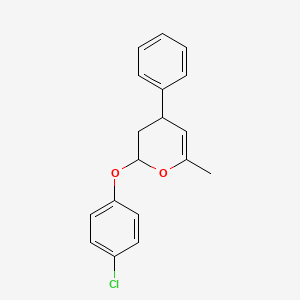
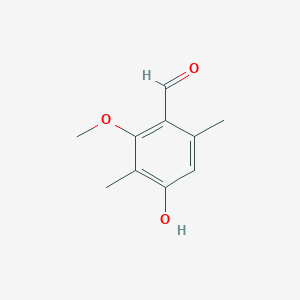
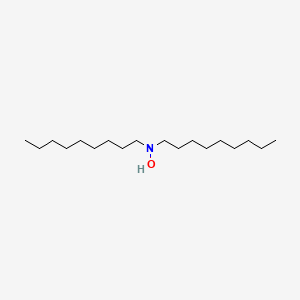

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
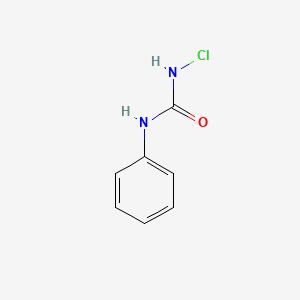
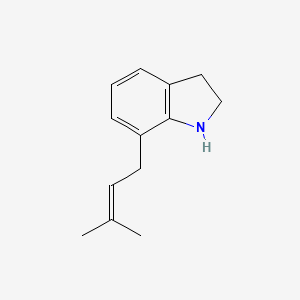


![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

